tert-Butyl 2-amino-1H,4H,4aH,5H,6H,7H,8H,8aH-pyrido[4,3-d]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-amino-1H,4H,4aH,5H,6H,7H,8H,8aH-pyrido[4,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a pyrido[4,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-amino-1H,4H,4aH,5H,6H,7H,8H,8aH-pyrido[4,3-d]pyrimidine-6-carboxylate typically involves multiple steps. One common method includes the reaction of a pyrido[4,3-d]pyrimidine derivative with tert-butyl chloroformate and an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-amino-1H,4H,4aH,5H,6H,7H,8H,8aH-pyrido[4,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
tert-Butyl 2-amino-1H,4H,4aH,5H,6H,7H,8H,8aH-pyrido[4,3-d]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-amino-1H,4H,4aH,5H,6H,7H,8H,8aH-pyrido[4,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyrido[4,3-d]pyrimidine core can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate
- tert-Butyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6-carboxylate
Uniqueness
tert-Butyl 2-amino-1H,4H,4aH,5H,6H,7H,8H,8aH-pyrido[4,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H22N4O2 |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
tert-butyl 2-amino-4,4a,5,7,8,8a-hexahydro-1H-pyrido[4,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C12H22N4O2/c1-12(2,3)18-11(17)16-5-4-9-8(7-16)6-14-10(13)15-9/h8-9H,4-7H2,1-3H3,(H3,13,14,15) |
InChI Key |
RHDSLCOEJQYYML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CN=C(N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.